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molecular formula C12H15NO B8370429 6-Hydroxymethyl-3-propylindole

6-Hydroxymethyl-3-propylindole

Cat. No. B8370429
M. Wt: 189.25 g/mol
InChI Key: BMNSDAVNGPPYQV-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

A suspension of lithium aluminum hydride (1.71 g) in dry tetrahydrofuran (90 ml) was added slowly via cannula to methyl 3-propionylindole-6-carboxylate (1.6 g) as a stirred suspension in dry tetrahydrofuran (60 ml) under an atmosphere of nitrogen. After addition was complete, the mixture was heated to reflux for 90 min, then cooled and poured carefully onto ice (200 ml). The mixture was extracted with ethyl acetate; the extracts were washed (water (twice), brine), dried (MgSO4) and evaporated to give a dark oil. The product was purified by flash chromatography, eluting with 7:3 hexane:ethyl acetate, to give 6-hydroxymethyl-3-propylindole (1.2 g, 92%) as a white solid; mp 68°-71°; partial NMR (250 MHz, DMSO-d6): 0.93(t, 3H, CH2CH3), 1.64(m, 2H, CH2CH3), 2.65(t, 2H, CH2CH2CH3), 4.55(d, 2H, CH2OH), 5.03(t, 1H, OH), 10.67(br s, 1H, NH).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
methyl 3-propionylindole-6-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[C:19]2[C:14](=[CH:15][C:16]([C:20](OC)=[O:21])=[CH:17][CH:18]=2)[NH:13][CH:12]=1)(=O)[CH2:8][CH3:9]>O1CCCC1>[OH:21][CH2:20][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([CH2:7][CH2:8][CH3:9])=[CH:12][NH:13]2)=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
methyl 3-propionylindole-6-carboxylate
Quantity
1.6 g
Type
reactant
Smiles
C(CC)(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured carefully onto ice (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts were washed (water (twice), brine),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 7:3 hexane

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C2C(=CNC2=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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